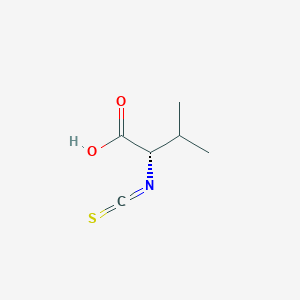
2-(3-(tert-Butoxycarbonyl)thiazolidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid is an organic compound that features a thiazolidine ring, a tert-butoxycarbonyl group, and an acetic acid moiety
Preparation Methods
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid typically involves the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing for selective reactions at other functional groups. The thiazolidine ring can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid include:
2-{3-[(benzyloxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound features a benzyloxycarbonyl group instead of a tert-butoxycarbonyl group.
2-{3-[(methoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound has a methoxycarbonyl group in place of the tert-butoxycarbonyl group.
2-{3-[(phenylmethoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound contains a phenylmethoxycarbonyl group instead of the tert-butoxycarbonyl group.
The uniqueness of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid lies in its tert-butoxycarbonyl group, which provides stability and selectivity in various chemical reactions.
Properties
Molecular Formula |
C10H17NO4S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
XEYKRXYTZFFPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






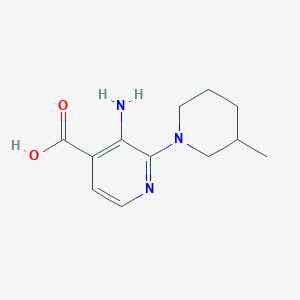


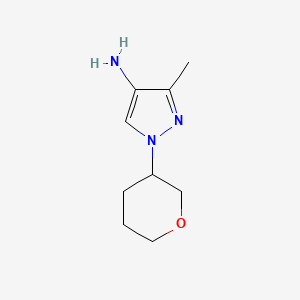

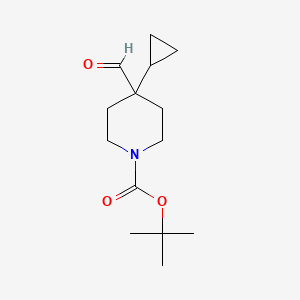
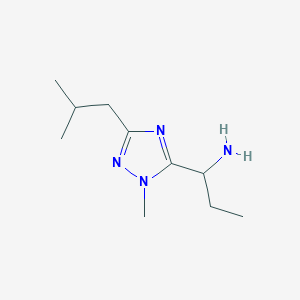

![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
